Methyl 2-ethoxybenzoate
Description
Historical Trajectory and Current Research Landscape of Alkoxybenzoate Esters
The study of esters dates back to the foundational work of chemists in the 19th century, with Fischer esterification being a classic method for their synthesis from a carboxylic acid and an alcohol. uwlax.edu Alkoxybenzoate esters, a specific class of aromatic esters, have long been utilized as intermediates in organic synthesis. cymitquimica.com Their synthesis can be achieved through various methods, including the esterification of the corresponding alkoxybenzoic acid with an alcohol. ontosight.aichemicalbook.com
The contemporary research landscape for alkoxybenzoate esters is diverse. A significant area of investigation involves their application in materials science, particularly in the field of liquid crystals. scirp.orgscilit.com Research has shown that the molecular structure of these compounds, including the length of the alkoxy chain, significantly influences their mesomorphic (liquid crystalline) properties. wisdomlib.orgresearchgate.net Studies on homologous series of naphthalene-yl-4-(alkoxy) benzoates, for example, have demonstrated that longer ether chains can induce both nematic and smectic liquid crystal phases, while shorter chains may only exhibit a nematic phase. scirp.orgresearchgate.net The geometry of the molecule is crucial; a more linear, rod-like (calamitic) shape is often associated with the display of mesomorphism. scirp.orgresearchgate.net
Beyond materials science, alkoxybenzoate esters are pivotal building blocks in medicinal chemistry and for the synthesis of agrochemicals. ontosight.ai Their substituted benzene (B151609) ring serves as a versatile scaffold for constructing a wide array of derivatives. Researchers explore how different substitutions on the aryl and ester components affect reactivity and yield in chemical reactions, such as in copper-catalyzed Grignard cross-coupling reactions. gatech.edu The ongoing investigation into these esters aims to develop more efficient synthetic methodologies, like microwave-assisted synthesis, to reduce reaction times and energy consumption, aligning with the principles of green chemistry. uwlax.edu
Significance of Methyl 2-ethoxybenzoate as a Research Scaffold in Chemical and Biological Sciences
A research scaffold is a core molecular framework upon which new, more complex compounds are built. This compound and its structural relatives serve as valuable scaffolds in both chemical and biological research. biosynth.combiosynth.com The presence of multiple functional groups—the aromatic ring, the ether linkage, and the ester—provides several reactive sites for chemical modification, allowing for the systematic development of compound libraries for screening purposes. gatech.edu
In chemical sciences, the significance of the alkoxybenzoate ester scaffold is evident in its use as an intermediate for synthesizing heterocyclic compounds and natural products. sigmaaldrich.com For instance, the closely related analogue, methyl 2-methoxybenzoate (B1232891), is used as a ligand in the copper-catalyzed synthesis of benzoxazoles, which are important pharmaceutical motifs. sigmaaldrich.com It also serves as a precursor in the total synthesis of complex natural products like (+/-)-vibralactone. sigmaaldrich.com The alkoxy group enhances the reactivity of the molecule in certain reactions, making it a valuable building block for creating intricate molecular architectures. FeCl₂ catalyzed cross-coupling reactions involving methyl 2-methoxybenzoate have also been investigated to understand its reactivity under various conditions. sigmaaldrich.com
In the biological sciences, derivatives of alkoxybenzoate esters are explored for a range of potential applications. While research on this compound itself is specific, the broader class of compounds is investigated for various biological activities. ontosight.ai For example, studies on similar structures have explored their potential antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory effects. ontosight.ai The structural characteristics of these scaffolds allow them to engage in interactions with biological targets, making them candidates for the development of biochemical probes to study processes like enzyme kinetics and receptor-ligand interactions. The modification of the core alkoxybenzoate structure is a key strategy in structure-activity relationship (SAR) studies, which aim to identify how specific structural features contribute to the biological efficacy of a molecule. mdpi.com
Research Applications of Alkoxybenzoate Ester Scaffolds
| Research Area | Specific Application / Finding | Compound Class / Example | Source |
|---|---|---|---|
| Materials Science | Investigation of mesomorphic (liquid crystal) properties. Longer alkyl chains tend to promote smectic phases. | Naphthalene-yl-4-(alkoxy) benzoates | scirp.orgresearchgate.net |
| Organic Synthesis | Intermediate in the synthesis of benzoxazoles via copper-catalyzed reactions. | Methyl 2-methoxybenzoate | sigmaaldrich.com |
| Natural Product Synthesis | Used as a starting material for the synthesis of (+/-)-vibralactone. | Methyl 2-methoxybenzoate | sigmaaldrich.com |
| Medicinal Chemistry | Studied for potential antimicrobial, anti-inflammatory, and anticancer properties. | Derivatives of methoxybenzoic acids | ontosight.ai |
| Biochemical Research | Potential use as biochemical probes to study enzyme kinetics and receptor-ligand interactions. | Methyl 2-methoxybenzoate | |
| Reaction Development | Substrate in studies of Grignard cross-coupling reactions to understand the influence of ether and ester substitutions. | Methyl 3-iodo-4-methoxybenzoate | gatech.edu |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQKAPOTVSWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324409 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-55-3 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 406652 | |
| Source | ChemIDplus | |
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| Record name | 3686-55-3 | |
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| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-ethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Ethoxybenzoate
Established Synthetic Pathways for Methyl 2-ethoxybenzoate and its Structural Analogs
The synthesis of this compound and its related compounds can be achieved through several well-established methods, primarily involving esterification and the formation of the ether linkage.
Esterification Reactions and Catalytic Systems in Benzoate (B1203000) Synthesis
The most common method for synthesizing benzoate esters is through the esterification of a carboxylic acid with an alcohol. wikipedia.org
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid (like 2-ethoxybenzoic acid) with an alcohol (methanol in this case) in the presence of an acid catalyst. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the ester, the water produced is often removed, for instance, by using a Dean-Stark apparatus. wikipedia.org
The general mechanism involves several steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon. wikipedia.org
The nucleophilic oxygen of the alcohol attacks the carbonyl carbon. wikipedia.org
A proton is transferred from the oxonium ion to a second alcohol molecule, forming an activated complex. wikipedia.org
Protonation of one of the hydroxyl groups in the activated complex creates a good leaving group (water). wikipedia.org
The loss of water and subsequent deprotonation yields the final ester product. wikipedia.org
Catalytic Systems: A variety of catalysts can be employed for benzoate synthesis.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are commonly used. wikipedia.orgmdpi.comgoogle.com However, these catalysts can be difficult to separate from the reaction mixture and can generate significant waste. mdpi.com
Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and supported heteropolyacids. dergipark.org.tr Zirconium-based solid acids, for instance, have shown good catalytic activity in the synthesis of methyl benzoate compounds. mdpi.com Iron-supported zirconium/titanium catalysts have also been synthesized and used effectively. mdpi.com These catalysts are easily separable and reusable. mdpi.commdpi.com
Metal-Based Catalysts: Compounds of metals like tin, titanium, and zirconium can also act as esterification catalysts, particularly at higher temperatures (above 180°C). google.com
Synthetic Strategies Employing Diverse Precursor Compounds
The synthesis of this compound can start from various precursor compounds.
From 2-Ethoxybenzoic Acid: The most direct route is the esterification of 2-ethoxybenzoic acid with methanol, as described in the Fischer-Speier method. wikipedia.org 2-Ethoxybenzoic acid itself can be synthesized through several routes. One method involves the use of benzoic acid as a starting material, introducing a directing group to facilitate ethoxylation at the ortho position, followed by removal of the directing group. google.com Another approach starts with methyl salicylate (B1505791), which is first ethylated and then hydrolyzed to yield 2-ethoxybenzoic acid. chemicalbook.com An electrochemical method has also been reported for the synthesis of 2-ethoxybenzoic acid from benzoic acid using ethanol (B145695) as both a reagent and a solvent. researchgate.net
Williamson Ether Synthesis: This method is widely used to form the ethoxy group on the aromatic ring. wikipedia.org The synthesis of this compound using this strategy typically involves:
Starting with a Salicylate: Methyl salicylate (methyl 2-hydroxybenzoate) is a common starting material. sorbonne-universite.fr
Alkoxide Formation and Alkylation: The hydroxyl group of methyl salicylate is deprotonated with a base, such as potassium carbonate, to form an alkoxide. sorbonne-universite.fr This is followed by a nucleophilic substitution (SN2) reaction with an ethylating agent, like iodoethane (B44018) or diethyl sulfate, to form this compound. chemicalbook.comwikipedia.orgsorbonne-universite.frresearchgate.net
The following table summarizes a specific experimental procedure for the synthesis of this compound from methyl 2-hydroxybenzoate.
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| Methyl 2-hydroxybenzoate | Iodoethane (EtI), Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | Reflux overnight | This compound | 89% |
| Data from Thieme. sorbonne-universite.fr |
Advanced Synthetic Approaches for Structural Derivatives of this compound
Modern synthetic chemistry focuses on developing more efficient and selective methods, as well as environmentally benign processes.
Regioselective and Stereoselective Synthesis Methodologies
Regioselectivity, the control of where a reaction occurs on a molecule, is crucial in the synthesis of substituted benzoates. wipo.int For instance, methods have been developed for the regioselective synthesis of para-substituted benzoate esters. wipo.int Similarly, regioselective synthesis of various 2-(arylthio)benzoates has been achieved through [3+3] cyclocondensation reactions. researchgate.netresearchgate.net The regioselective benzoyloxylation of certain esters has also been reported using copper acetate (B1210297) as a catalyst. tandfonline.com
While stereoselectivity is more relevant for molecules with chiral centers, the principles of controlling the three-dimensional arrangement of atoms are a constant focus in advanced organic synthesis.
Green Chemistry Principles in Benzoate Ester Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Greener Catalysts and Solvents:
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions (moderate temperatures and atmospheric pressure). researchgate.net This method is highly selective and reduces the formation of by-products. researchgate.net
Solid Acid Catalysts: As mentioned earlier, the use of reusable solid acid catalysts like Dowex H+ resin aligns with green chemistry principles by being energy-efficient and non-toxic. acs.org
Alternative Solvents: The Steglich esterification, a mild esterification method, is traditionally performed in hazardous chlorinated or amide solvents. A greener alternative utilizes acetonitrile (B52724) as the solvent, offering comparable rates and yields. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste. dergipark.org.tr Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been used as dual solvent-catalysts for the esterification of benzoic acid. dergipark.org.tr
Atom Economy: Reactions like the direct esterification of carboxylic acids with alcohols are preferred over methods using acid anhydrides or chlorides due to better atom economy. wikipedia.orgacs.org An electrochemical esterification of alkynes has been developed that is catalyst-free, oxidant-free, and additive-free, demonstrating high atom economy. rsc.org
Mechanistic Investigations of Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is influenced by its functional groups: the ester, the ethoxy group, and the aromatic ring.
Reactivity of the Ester Group: The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-ethoxybenzoic acid and methanol. It can also be a site for other nucleophilic acyl substitution reactions.
Influence of Substituents on the Aromatic Ring: The ethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to it. However, the ester group is an electron-withdrawing and deactivating group. The interplay of these two groups directs the position of further substitutions on the benzene (B151609) ring.
Derivatization: this compound and its precursor, 2-ethoxybenzoic acid, are used as building blocks in the synthesis of more complex molecules. For example, 2-ethoxybenzoic acid is a precursor in the synthesis of sildenafil. researchgate.net The compound and its derivatives are also used in the synthesis of other biologically active compounds.
Reaction Kinetics and Thermodynamic Considerations in Benzoate Transformations
The reaction kinetics and thermodynamics of benzoate esters, including this compound, are crucial for understanding and optimizing their chemical transformations. The electronic and steric effects of the substituents on the benzene ring play a significant role in determining the rates and equilibria of these reactions.
The kinetics of transformations involving benzoate esters, such as hydrolysis, are significantly influenced by the nature of the substituents on the aromatic ring. For instance, the rate of basic hydrolysis of substituted methyl benzoates can be readily monitored to understand these electronic effects. researchgate.net In a study comparing the hydrolysis rates of various para-substituted methyl benzoates, it was observed that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. researchgate.net For this compound, the ethoxy group at the ortho position can exert both a +R (resonance) effect, donating electron density, and a -I (inductive) effect, withdrawing electron density. The net effect on the reaction rate will depend on the specific reaction conditions and the nature of the transition state.
Kinetic profiling of such reactions can be conveniently achieved using modern analytical techniques, which allow for the direct observation of substrate consumption and product formation. researchgate.net This provides a clear comparison of reaction rates under different conditions or with different substrates. For example, the relative rates of hydrolysis for p-nitrobenzoate, p-acetoxybenzoate, and p-methoxybenzoate have been clearly distinguished using such methods. researchgate.net While specific kinetic data for this compound is not abundant in the literature, the principles from these related studies are directly applicable.
A spectroscopic and kinetic study of the reaction of methyl β-methylthio-α-nitrocinnamate with various nucleophiles in a DMSO/water mixture provides insight into complex kinetic processes in related ester systems. acs.org Such detailed kinetic analyses are essential for elucidating reaction mechanisms and optimizing synthetic protocols.
The thermodynamic properties of benzoate esters provide fundamental information about their stability and the energy changes associated with their reactions. Experimental and computational studies on isomers of methyl methoxybenzoate, which are structurally similar to this compound, offer valuable insights into these properties. researchgate.netresearchgate.net
The standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) have been determined for methyl 2-, 3-, and 4-methoxybenzoates through both experimental methods like combustion calorimetry and computational methods like the Gaussian G4 composite method. researchgate.net These values are critical for calculating the enthalpies of various reactions involving these esters.
The following table presents the experimental and calculated thermodynamic data for methyl methoxybenzoate isomers, which can serve as an estimate for the properties of this compound.
| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Calculated ΔfH°m(g) (kJ·mol⁻¹) (G4) |
|---|---|---|
| Methyl 2-methoxybenzoate (B1232891) | -418.4 | -418.4 |
| Methyl 3-methoxybenzoate | -432.1 | -432.1 |
| Methyl 4-methoxybenzoate | -437.9 | -437.9 |
Data sourced from studies on methyl methoxybenzoates, serving as an analogue for this compound. researchgate.net
The delicate balance of intermolecular forces, such as CH−π interactions and electrostatic potential, also influences the thermodynamics of guest-host assemblies involving benzoate esters, which can affect their selective recognition and reaction in confined environments. acs.org
Pathways for Functional Group Interconversion and Scaffold Modification
The structure of this compound offers multiple sites for chemical modification, allowing for a wide range of functional group interconversions (FGI) and scaffold modifications. These transformations are key to synthesizing novel derivatives with potentially useful properties.
Functional group interconversion is the process of converting one functional group into another. ic.ac.uk For this compound, the primary sites for FGI are the methyl ester and the ethoxy group.
Reactions of the Ester Group: The methyl ester functionality can be converted into a variety of other functional groups.
Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly or via activation of the corresponding carboxylic acid. Palladium-catalyzed amidation is a robust method for this transformation.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.uk Alternatively, under specific cobalt-catalyzed conditions with a silane (B1218182) reductant, the ester can be exhaustively reduced to a methyl group (alkane). rsc.org
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-ethoxybenzoic acid, under acidic or basic conditions. chemsrc.com This carboxylic acid is a versatile intermediate for further transformations.
Reactions involving the Ethoxy Group: The ethoxy group can also be a site for modification, although this is generally less common than reactions at the ester.
Ether Cleavage: Cleavage of the ether linkage can provide the corresponding phenol, which opens up another avenue for functionalization.
The following table summarizes some key functional group interconversions for this compound.
| Starting Functional Group | Target Functional Group | Typical Reagents | Product Class |
|---|---|---|---|
| Ester (-COOCH₃) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Ester (-COOCH₃) | Amide (-CONHR) | RNH₂, Pd catalyst or activation | Amide |
| Ester (-COOCH₃) | Primary Alcohol (-CH₂OH) | LiAlH₄ | Alcohol |
| Ester (-COOCH₃) | Alkane (-CH₃) | Co catalyst, silane | Arene |
| Ethoxy (-OCH₂CH₃) | Phenol (-OH) | BBr₃ or HBr | Phenol |
Scaffold modification involves altering the core structure of the molecule, in this case, the substituted benzene ring. This is a powerful strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. nih.gov
Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing ester and ethoxy groups.
Cross-Coupling Reactions: The introduction of a leaving group (e.g., a halogen) onto the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This enables the connection of the benzoate scaffold to other molecular fragments.
Synthesis of Fused Ring Systems: The functional groups on this compound can be used to construct fused heterocyclic rings. For example, derivatives of 2-methoxybenzamide (B150088) have been used as key intermediates in the synthesis of complex molecules with hedgehog signaling pathway inhibitory activity. nih.gov In these syntheses, the amide and other functionalities are manipulated to build additional rings onto the benzamide (B126) scaffold. nih.gov Similarly, spirocyclic scaffolds can be constructed from related starting materials, demonstrating the versatility of these building blocks for creating three-dimensional chemical diversity.
These strategies allow for the systematic modification of the this compound scaffold to explore new chemical space and develop compounds with desired biological or material properties.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Ethoxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an indispensable tool for determining the detailed molecular structure of organic compounds in solution.
Application of ¹H and ¹³C NMR for Molecular Structure Confirmation
The confirmation of the methyl 2-ethoxybenzoate structure is readily achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. These one-dimensional techniques provide critical information regarding the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The methyl ester protons present as a sharp singlet. The aromatic protons, due to their differing chemical environments, exhibit a more complex multiplet pattern in the downfield region of the spectrum. sorbonne-universite.fr
The ¹³C NMR spectrum provides complementary information, showing discrete peaks for each unique carbon atom in the molecule. sorbonne-universite.fr The carbonyl carbon of the ester group is characteristically found at a high chemical shift value. The carbons of the benzene (B151609) ring appear in the aromatic region, and their specific shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing methyl ester group. The aliphatic carbons of the ethoxy and methyl ester groups are observed at lower chemical shift values. The presence of the correct number of signals with appropriate chemical shifts in both ¹H and ¹³C NMR spectra serves as a primary confirmation of the this compound structure. docbrown.info
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.64 – 7.08 (m) | 131.5, 129.5, 122.0, 120.1, 114.7 |
| Methoxy (B1213986) H (Ha) | 3.91 (s) | 52.3 |
| Ethoxy CH₂ (Hc) | 4.08 (q) | 63.8 |
| Ethoxy CH₃ (Hd) | 1.43 (t) | 14.9 |
| Carbonyl C | - | 167.2 |
| Aromatic C-O | - | 159.1 |
Note: The data presented is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions. (m = multiplet, s = singlet, q = quartet, t = triplet) sorbonne-universite.fr
Utility of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR is powerful, complex molecules or those with overlapping signals often require two-dimensional (2D) NMR techniques for unambiguous assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons of the ethoxy group (the triplet and the quartet). It would also help to delineate the coupling network among the aromatic protons, aiding in their specific assignment. researchgate.netiranchembook.ir
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu For this compound, the HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal of the methyl ester to its corresponding carbon signal. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. mdpi.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two substituted aromatic carbons in this compound. For example, a correlation would be expected between the methyl ester protons and the carbonyl carbon, and between the ethoxy methylene protons and the aromatic carbon to which the ethoxy group is attached. researchgate.netmdpi.comsrce.hr
Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry and Ortho Effects in Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing valuable structural information. chemguide.co.uk
For this compound, the EI mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 180. A key feature in the fragmentation of ortho-substituted benzoates is the "ortho effect," where the proximity of the two substituents leads to unique fragmentation pathways not observed in the meta and para isomers. In the case of this compound, the interaction between the ethoxy and methyl ester groups results in a base peak at m/z 120. researchgate.netnih.govresearchgate.net This prominent fragment is formed through a specific rearrangement and loss of a neutral molecule. Other characteristic fragment ions for this compound are observed at m/z 133, 147, and 165, which are also indicative of the ortho arrangement. researchgate.netresearchgate.net These unique fragmentation patterns allow for the clear differentiation of this compound from its isomers, methyl 3-ethoxybenzoate (B1238238) and methyl 4-ethoxybenzoate, which show a base peak at m/z 121. researchgate.net
Interactive Data Table: Key EI-MS Fragments for Methyl Ethoxybenzoate Isomers
| m/z Value | This compound (Relative Intensity) | Methyl 3- and 4-ethoxybenzoate (Relative Intensity) | Proposed Fragment Identity/Loss |
| 180 | Present (Molecular Ion) | Present (Molecular Ion) | C₁₀H₁₂O₃⁺ |
| 165 | Present | Minor/Absent | [M - CH₃]⁺ |
| 149 | Present | Present | [M - OCH₃]⁺ |
| 147 | Present | Minor/Absent | [M - H₂O - CH₃]⁺ |
| 133 | Present | Minor/Absent | [M - C₂H₅O]⁺ or rearrangement product |
| 121 | Present | Base Peak | [M - C₂H₄ - OCH₃]⁺ |
| 120 | Base Peak | Present | Rearrangement product due to ortho effect |
Note: Intensities are relative and can vary between instruments. researchgate.netnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, with a molecular formula of C₁₀H₁₂O₃, the calculated exact mass is 180.078644 Da. nih.gov An HRMS measurement yielding a mass very close to this value would confirm the elemental formula and rule out other possibilities with the same nominal mass. sorbonne-universite.frmdpi.com This is a critical step in structure confirmation, especially for unknown compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. diva-portal.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to fragmentation (often through collision-induced dissociation, CID), and the resulting product ions are analyzed. rsc.org This technique is extremely useful for confirming fragmentation pathways and gaining detailed structural insights. researchgate.net For this compound, an MS/MS experiment could involve selecting the molecular ion at m/z 180 and observing its fragmentation to produce ions at m/z 120, 133, 147, and 165. Further fragmentation of these product ions could also be studied to build a more complete picture of the molecule's structure and fragmentation mechanisms. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing its vibrational modes. edinst.com For this compound, these spectra provide definitive evidence for its key structural features: the ester group, the ether linkage, the aromatic ring, and the aliphatic ethyl chain.
The primary absorption and scattering bands observed for this compound are associated with the stretching and bending vibrations of its constituent bonds. The most characteristic vibration is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong absorption band in the FT-IR spectrum. For analogous benzoate (B1203000) esters, this peak is found around 1700-1720 cm⁻¹. vulcanchem.com The carbon-oxygen (C-O) single bond stretches of the ester and ether functionalities also produce strong bands, generally located in the 1250-1300 cm⁻¹ region for the ester C-O and near 1100-1250 cm⁻¹ for the aryl ether C-O stretch. vulcanchem.com
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The aliphatic ethoxy group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches of the methyl (–CH₃) and methylene (–CH₂) groups can be distinguished. spectroscopyonline.com
While FT-IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.com Therefore, the two techniques are complementary. For instance, the symmetric vibrations of the benzene ring often produce strong signals in the Raman spectrum, whereas they may be weak in the FT-IR spectrum. Experimental spectra for this compound are available in public databases, confirming these assignments. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Ethoxy Group (-OCH₂CH₃) |
| Carbonyl (C=O) Stretch | ~1720 | Ester (-COOCH₃) |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |
| C-O Stretch (Ester) | 1250 - 1300 | Ester (-COOCH₃) |
| C-O Stretch (Aryl Ether) | 1100 - 1250 | Aryl Ether (Ar-OCH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The chromophores within this compound—specifically the benzene ring and the carbonyl group—are responsible for its characteristic UV absorption.
The UV spectrum of this compound is expected to be dominated by π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. uzh.ch
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. usp.br The conjugated π system of the benzene ring is the primary contributor to these transitions. For substituted benzoates, these transitions typically result in strong absorption bands.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and ether groups) to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
For similar aromatic esters like methyl 4-methoxybenzoate, maximum absorption bands are observed in the 272–287 nm range, which are assigned to π → π* transitions. researchgate.net Studies on alkali metal o-methoxybenzoates also show that electronic charge distribution influences the UV spectra, with hipsochromic (blue) shifts observed in the salts compared to the parent acid, indicating a change in the energy of the electronic transitions. researchgate.net The specific λmax (wavelength of maximum absorbance) values for this compound are determined by the interplay of the ethoxy and methyl ester substituents on the benzene ring.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Benzene Ring, Carbonyl Group | 200 - 300 | High |
| n → π | Carbonyl Group, Ether Oxygen | > 280 | Low |
X-ray Crystallography for Solid-State Molecular Architecture
Crystal structures have been reported for derivatives such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate . researchgate.net These structures reveal detailed information about bond lengths, bond angles, and the planarity of the molecule.
In the structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, the molecule crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis shows that the benzoate moiety is nearly planar. The flexible ethoxy group, however, introduces conformational variability. The torsion angles describe the spatial relationship between different parts of the molecule, such as the orientation of the ester and ether groups relative to the benzene ring.
Similarly, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate was solved in the orthorhombic P2₁2₁2₁ space group. researchgate.net In this derivative, the part of the molecule derived from methyl 4-hydroxy-3,5-dimethoxybenzoic acid is approximately planar, while the 2-ethoxy-2-oxoethoxy group is oriented almost perpendicularly to it. researchgate.net
Table 3: Representative Crystallographic Data for a Methyl Ethoxybenzoate Derivative (methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.180(3) |
| b (Å) | 13.813(4) |
| c (Å) | 7.842(2) |
| β (°) | 93.917(4) |
| Volume (ų) | 1316.2(6) |
| Z (Formula units/cell) | 4 |
Biological Activities and Mechanistic Investigations of Methyl 2 Ethoxybenzoate Analogs
Antimicrobial and Antifungal Properties
Assessment of Antibacterial Efficacy Against Bacterial Strains
Research has shown that analogs of methyl 2-ethoxybenzoate exhibit notable antimicrobial activity against a range of bacterial strains. For instance, methyl 4-acetamido-5-chloro-2-ethoxybenzoate has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action. The presence of an acetamido group is often linked to increased bioactivity in compounds designed to inhibit bacterial growth. While the precise mechanism of action is still under investigation, preliminary studies suggest that these compounds may function by inhibiting specific bacterial enzymes or disrupting bacterial membranes.
Derivatives of 2-ethoxy-4-{[3-alkyl/aryl-1-(4-piperidinecarboxamide-1-yl-methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethine}-phenyl 3-methoxy-benzoates have also been synthesized and evaluated for their antimicrobial properties. researchgate.net Similarly, newly synthesized quinazolinone derivatives, such as 7-Chloro-2-Methyl-4H-benzo[d]- orientjchem.org-Oxazin-4-one and 3-Amino-7-Chloro-2-Methyl-3H-Quinazolin-4-One, have shown significant antibacterial activity against strains like Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com
In a study involving newly synthesized 1,3,4-oxadiazole (B1194373) derivatives containing a 5-chloro-2-methoxy benzohydrazide (B10538) moiety, several compounds displayed significant antibacterial activity. nih.gov Specifically, these compounds were effective against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. nih.gov Furthermore, organodiselenide-tethered methyl anthranilates have been assessed for their antimicrobial properties, with methyl 2-amino-5-(methylselanyl) benzoate (B1203000) showing promising antibacterial activity against E. coli and S. aureus. nih.gov
The antibacterial potential of these analogs is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Antibacterial Efficacy of this compound Analogs and Related Compounds
| Compound/Analog | Bacterial Strain | Efficacy Metric | Result |
| Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | Staphylococcus aureus | MIC | 32 µg/mL (Moderate) |
| Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | Escherichia coli | MIC | 16 µg/mL (High) |
| Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | Pseudomonas aeruginosa | MIC | 64 µg/mL (Low) |
| Quinazolinone derivatives (Compounds 1 and 2) | Klebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosa | MIC | 6–9 mg/mL |
| Methyl 2-amino-5-(methylselanyl) benzoate | Escherichia coli | Inhibition Activity (%) | 91.3% |
| Methyl 2-amino-5-(methylselanyl) benzoate | Staphylococcus aureus | Inhibition Activity (%) | 90.5% |
Investigation of Antifungal Activity and Associated Mechanisms
Analogs of this compound have also been investigated for their antifungal properties. For example, certain benzo analogs like octylgallate (OG) and veratraldehyde (VT) have been shown to inhibit fungal growth and can enhance the efficacy of other antifungal agents like kresoxim methyl. nih.gov This suggests a potential for these compounds to be used in combination therapies to reduce the required dosages of conventional antifungal drugs. nih.gov
Research on fluorinated quinoline (B57606) analogs has demonstrated good antifungal activity against various plant pathogens. mdpi.com For instance, compounds like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate and others showed significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Similarly, methyl 2,4-dihydroxybenzoate (B8728270) has been identified as having strong antifungal potential, effectively inhibiting the growth of fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum at low concentrations.
The mechanisms underlying the antifungal activity of these compounds are varied. Some, like benzoic acid derivatives, are thought to target the fungal-specific enzyme CYP53. researchgate.net Others may disrupt the fungal cell structure, including the cell wall and membrane, interfere with redox homeostasis, or inhibit DNA function. nih.gov For example, N′-Phenylhydrazides have been shown to cause damage to the hyphal morphology of fungi. mdpi.com
Table 2: Antifungal Activity of this compound Analogs and Related Compounds
| Compound/Analog | Fungal Strain | Efficacy Metric | Result |
| Octylgallate (OG) | Aspergillus parasiticus, A. flavus | MIC | 0.3-0.5 mM |
| Veratraldehyde (VT) | Aspergillus parasiticus, A. flavus | MIC | 3.0-5.0 mM |
| 8-fluoro-2,3-dimethylquinolin-4-yl analogs | S. sclerotiorum | Inhibition (%) | >80% |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate (B514982) | R. solani | Inhibition (%) | 80.8% |
| Methyl 2,4-dihydroxybenzoate | Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum | MIC | as low as 32 μg/mL |
| Methyl 2-amino-5-(methylselanyl) benzoate | Candida albicans | Inhibition Activity (%) | 100% (similar to clotrimazole) |
Anti-inflammatory Potential and Molecular Mechanisms
Inhibition of Cyclooxygenase (COX) Enzymes and Inflammatory Pathways
A significant area of research for this compound analogs is their anti-inflammatory potential, particularly through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org COX enzymes are key to the inflammatory process, and their inhibition can reduce pain and inflammation. orientjchem.org
One study focused on acetanilide (B955) derivatives, with Compound C6 [Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate] showing the highest anti-inflammatory response and significant COX-2 inhibitory action. orientjchem.orgorientjchem.org Molecular docking studies have supported these findings, showing that such compounds can effectively bind to the COX-2 enzyme. orientjchem.org Derivatization of the carboxylate moiety in some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to generate potent and selective COX-2 inhibitors. nih.gov For instance, amide derivatives of indomethacin (B1671933) act as slow, tight-binding inhibitors of COX-2. nih.gov
The anti-inflammatory mechanisms of some analogs involve the inhibition of oxidative stress and the NF-κB activation pathway. researchgate.net Phenolic acids, a related class of compounds, can also inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. nih.gov
Table 3: COX-2 Inhibition and Anti-inflammatory Activity of this compound Analogs
| Compound/Analog | Activity | Model | Result |
| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) | Anti-inflammatory | Carrageenan-induced rat paw edema | 73.36% inhibition at 120 min |
| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) | COX-2 Inhibition | In vitro assay | Highest inhibitory action among tested compounds |
| Methyl 5-acetamido-2-hydroxybenzoate derivatives | Analgesic | Formalin-induced nociception and hot-plate tests | Effective in both neurogenic and inflammatory phases |
Modulation of Pro-inflammatory Cytokine Production
Analogs of this compound have demonstrated the ability to modulate the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. For instance, research has shown that certain derivatives can inhibit the production of these cytokines in vitro, suggesting their potential in managing inflammatory diseases.
In a study on adjuvant-induced arthritis in rats, a benzoic methyl ester derivative, 3-Hydroxy-5-methoxy-4-methyl-benzoic acid, was shown to downregulate inflammatory cytokines. nih.gov This compound, along with a dioxepine derivative isolated from the lichen Parmotrema reticulatum, effectively inhibited the expression of rheumatoid arthritis markers such as TNF-α, IL-1β, and IL-6. nih.gov This inhibition of pro-inflammatory cytokines helps to reduce inflammation in the synovial cavity and prevent cartilage damage. nih.gov
Furthermore, in the context of neuroinflammation, metabolites of methyl 2-amino-3-methoxybenzoate (daopine) have been found to reduce inflammation, which plays a protective role against cognitive dysfunction. researchgate.net
Neuroinflammatory Research and Potential Neuroprotective Roles
The role of this compound analogs in neuroinflammation and their potential for neuroprotection is an emerging area of research. Neuroinflammation is a key factor in the pathology of many neurodegenerative diseases. unibo.it
Metabolites of methyl 2-amino-3-methoxybenzoate (daopine), specifically DAO-2 and DAO-3, have been shown to significantly reduce oxidative activity, lipid peroxidation, and inflammation in vitro. researchgate.net These processes are crucial in protecting against cognitive dysfunction. researchgate.net This suggests that small molecules structurally related to anthranilic acid could offer a multi-target approach for treating complex neurological disorders. researchgate.net
Research into compounds like methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate has indicated potential for treating mood disorders due to their effects on neurotransmitter systems. Additionally, recent studies have highlighted their anti-inflammatory properties, demonstrating a reduction in inflammation markers in cultured macrophages. This points to potential applications in managing chronic inflammatory conditions that can affect the nervous system. Furthermore, vanillic acid has shown neuroprotective effects by reducing glial cell activation and the production of pro-inflammatory cytokines in neuroinflammatory models. mdpi.com
Anticancer Activity and Cell Biology Studies
Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. For instance, certain piperidine (B6355638) derivatives of this compound have shown improved cytotoxicity compared to the standard chemotherapeutic agent bleomycin (B88199) in FaDu hypopharyngeal tumor cells. Similarly, modifications to methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate have led to significantly increased cytotoxicity in breast cancer cells.
The anticancer activity of these analogs is believed to stem from multiple mechanisms. One proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. medchemexpress.com Some purine (B94841) nucleoside analogs, for example, are known to inhibit DNA synthesis and induce apoptosis. medchemexpress.com Another significant mechanism involves the inhibition of key signaling pathways. For example, piperidine derivatives have shown the potential to inhibit IKKβ, a critical regulator in the NF-κB signaling pathway which is associated with cancer progression.
Furthermore, studies on methyl 4-amino-2-methoxybenzoate have shown that it can inhibit the growth of cancer cells by binding to aminobenzothiazole, which in turn inhibits the production of DNA and RNA. biosynth.com The cytotoxicity of gefitinib (B1684475) analogs, which share structural similarities, has been demonstrated in several human cancer cell lines, with most new compounds showing markedly increased cytotoxicity compared to the parent compound. nih.govnih.gov The IC50 values of these new gefitinib analogs were significantly lower across multiple cancer cell lines, indicating improved anti-tumor activity. nih.govnih.gov
Some analogs, like the 17-oxo-17a-aza-D-homo-5-androsten-3β-yl esters, have shown significant cytotoxicity against liver (Hep-2) and neuroblastoma (IMR-32) cancer cell lines. ipinnovative.com Specifically, compounds with certain structural modifications exhibited potent cell line-selective cytotoxicity. ipinnovative.com
The following table summarizes the cytotoxic activity of selected this compound analogs and related compounds against various cancer cell lines.
| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Piperidine derivatives | FaDu (hypopharyngeal) | Improved cytotoxicity compared to bleomycin | |
| Modified methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | Breast cancer cells | Increased cytotoxicity | |
| Gefitinib analogs (15 and 17) | MCF-7 (breast), Miapaca2 (pancreatic) | Potent growth inhibition and apoptosis induction | nih.gov |
| N-phenylethyl-benzamide derivatives | COR-L23 (lung), MCF7 (breast) | Moderate, nonselective cytotoxic activity | researchgate.net |
| 17-Oxo-17a-aza-D-homo-5-androsten-3β-yl esters (compounds 6 and 8) | Hep-2 (liver), IMR-32 (neuroblastoma) | Significant cytotoxicity | ipinnovative.com |
Analogs of this compound have been investigated for their ability to target specific molecular pathways involved in cancer progression. A key area of focus has been the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and metastasis. nih.govnih.gov
For instance, novel analogs of Gefitinib, a known EGFR inhibitor, have been designed and synthesized to exhibit broader inhibitory activity against multiple RTKs. nih.gov Two such compounds, 15 and 17 , have demonstrated an enhanced ability to inhibit cancer cell growth and induce apoptosis in vitro, particularly in cancer cells with high levels of HER-2, another member of the ErbB family of RTKs. nih.gov This suggests that these compounds may function as pan-RTK inhibitors, simultaneously blocking multiple signaling pathways. nih.gov The enhanced cytotoxicity of these analogs in various cancer cell lines supports their potential as multi-targeted agents. nih.govnih.gov
The Wnt/β-catenin signaling pathway, which is often deregulated in various cancers, represents another molecular target. nih.gov 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed and evaluated for their potential to act as cytotoxic agents by targeting the β-catenin/TCF4 signaling pathway. nih.gov
Furthermore, some dual-acting compounds have been developed to target both the adenosine (B11128) A2A receptor and histone deacetylase (HDAC), presenting a novel immunotherapeutic approach to cancer. acs.org One such compound, 24e (IHCH-3064) , exhibited potent A2A receptor binding and selective HDAC1 inhibition, leading to significant antiproliferative activity against tumor cell lines in vitro and inhibition of tumor growth in vivo. acs.org
The table below highlights the molecular targets of some this compound analogs and their impact on cancer progression pathways.
| Compound/Analog | Molecular Target(s) | Effect on Cancer Progression Pathway | Reference(s) |
| Gefitinib analogs (15 and 17) | Pan-Receptor Tyrosine Kinases (RTKs), including HER-2 | Inhibition of multiple RTK signaling pathways, leading to reduced cell growth and apoptosis | nih.gov |
| 4,7-disubstituted 8-methoxyquinazoline derivatives | β-catenin/TCF4 signaling pathway | Cytotoxicity through targeting of the Wnt/β-catenin pathway | nih.gov |
| Dual-acting compound 24e (IHCH-3064) | Adenosine A2A receptor and Histone Deacetylase 1 (HDAC1) | Antiproliferative activity and tumor growth inhibition | acs.org |
| Piperidine derivatives | IKKβ | Inhibition of the NF-κB signaling pathway |
Enzyme Inhibition Profiles
Certain analogs of this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST).
Regarding AChE inhibition, a study on sparassol (B1218689) and its analogs, including methyl 2,4-dimethoxy-6-methylbenzoate (DMB), found that while DMB showed the strongest contact toxicity against Drosophila suzukii, its AChE inhibitory activity was weak. researchgate.net In another study, asterric acid and its derivatives, isolated from the endophytic fungus Talaromyces aurantiacus, exhibited highly selective inhibitory activities against AChE. nih.gov Among the tested compounds, ethyl asterrate showed the most potent inhibition with an IC50 value of 20.1 µM. nih.gov
In terms of GST inhibition, the same study on sparassol and its analogs revealed that sparassol, methyl orsellinate, and DMB all inhibited GST. researchgate.net GSTs are a family of enzymes involved in the detoxification of a wide range of compounds, and their inhibition can have significant biological consequences. medchemexpress.commdpi.com For example, the inhibition of GSTs is being explored as a therapeutic strategy for idiopathic pulmonary fibrosis. nih.gov
The table below summarizes the enzyme inhibitory activities of selected this compound analogs.
| Compound/Analog | Enzyme | Inhibitory Activity (IC50) | Reference(s) |
| Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) | Acetylcholinesterase (AChE) | Weak inhibition | researchgate.net |
| Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) | Glutathione S-transferase (GST) | Inhibition observed | researchgate.net |
| Sparassol | Glutathione S-transferase (GST) | Inhibition observed | researchgate.net |
| Methyl orsellinate | Glutathione S-transferase (GST) | Inhibition observed | researchgate.net |
| Ethyl asterrate | Acetylcholinesterase (AChE) | 20.1 µM | nih.gov |
| Methyl asterrate | Acetylcholinesterase (AChE) | 23.3 µM | nih.gov |
| Asterric acid | Acetylcholinesterase (AChE) | 66.7 µM | nih.gov |
Derivatives of this compound have also been investigated for their inhibitory potential against urease and alpha-glucosidase.
Fourteen metronidazole (B1676534) derivatives, synthesized by coupling metronidazole with salicylic (B10762653) acid derivatives, were evaluated for their in vitro inhibitory activities against Helicobacter pylori urease. nih.gov Several of these compounds showed promising inhibitory potential, with compounds 4b and 4g exhibiting IC50 values of 26 µM and 12 µM, respectively, which were comparable to the positive control, acetohydroxamic acid. nih.gov Urease inhibitors are of interest for treating infections caused by ammonia-producing bacteria. nih.govmdpi.com
In the context of alpha-glucosidase inhibition, which is a key strategy for managing type 2 diabetes, various derivatives have shown significant activity. frontiersin.orgresearchgate.net A series of 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides were evaluated, with several compounds exhibiting potent and selective inhibition of α-glucosidase. mdpi.com For example, compounds 3c , 3l , and 3p displayed high activity with IC50 values of 1.04 ± 0.03, 0.92 ± 0.01, and 0.78 ± 0.05 µM, respectively. mdpi.com
The following table presents the inhibitory activities of selected analogs against urease and alpha-glucosidase.
| Compound/Analog | Enzyme | Inhibitory Activity (IC50) | Reference(s) |
| Metronidazole derivative 4b | Helicobacter pylori Urease | 26 µM | nih.gov |
| Metronidazole derivative 4g | Helicobacter pylori Urease | 12 µM | nih.gov |
| Quinazoline oxide 3c | Alpha-glucosidase | 1.04 ± 0.03 µM | mdpi.com |
| Quinazoline oxide 3l | Alpha-glucosidase | 0.92 ± 0.01 µM | mdpi.com |
| Quinazoline oxide 3p | Alpha-glucosidase | 0.78 ± 0.05 µM | mdpi.com |
Other Biologically Relevant Activities
Beyond anticancer and enzyme inhibitory activities, analogs of this compound have been explored for other biological applications. For instance, methyl 2-methoxybenzoate (B1232891) and its analogs have been evaluated for their repellent effects against the common bed bug, Cimex lectularius, suggesting potential for use in pest control. sigmaaldrich.com In a study on the red imported fire ant, Solenopsis invicta, certain benzoate analogs demonstrated both contact and fumigation toxicity. oup.comresearchgate.net Specifically, a methoxyl group at the ortho position of methylbenzoate was found to significantly increase its contact toxicity. oup.comresearchgate.net
Furthermore, some derivatives have been investigated for their neuropharmacological properties. Research on compounds similar to methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has indicated potential applications in the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Preclinical studies have also suggested neuroprotective effects, with one compound significantly reducing neuronal cell death under oxidative stress.
Additionally, certain derivatives have been synthesized as key intermediates for selective estrogen receptor modulators (SERMs), which have applications in conditions related to estrogen signaling. researchgate.net
Insecticidal and Antifeedant Effects on Agricultural Pests
Research has demonstrated the insecticidal properties of methyl benzoate and its analogs against a variety of agricultural pests. semanticscholar.org While specific studies focusing solely on the 2-ethoxy analog are less common, the broader class of benzoate esters has shown significant activity. For instance, methyl benzoate itself, a naturally occurring compound found in plants, has exhibited toxicity against several key agricultural pests, including the spotted wing drosophila (Drosophila suzukii), the brown marmorated stink bug (Halyomorpha halys), the diamondback moth (Plutella xylostella), and the tobacco hornworm (Manduca sexta). semanticscholar.orgmdpi.com The insecticidal action of these compounds occurs through various modes, including contact and fumigant toxicity. mdpi.comresearchgate.net
Studies on red imported fire ants (Solenopsis invicta) have shown that structural modifications to methyl benzoate significantly influence its contact and fumigation toxicity. researchgate.net For example, increasing the alkyl chain length in non-substituted alkyl benzoates was positively correlated with contact toxicity but negatively correlated with fumigation toxicity. researchgate.net The position of substituents on the benzene (B151609) ring also plays a crucial role. A methoxy (B1213986) group at the ortho or meta position, or a methyl group at the meta position, increased the contact toxicity of methyl benzoate against these ants. researchgate.net Conversely, the presence of methyl, methoxy, chloro, or nitro groups at the ortho position significantly reduced fumigation toxicity. researchgate.net
The antifeedant properties of natural compounds and their synthetic analogs are also of significant interest for pest management. hebmu.edu.cn While direct antifeedant data for this compound is limited in the provided results, the principle of structure-based activity is well-established. For example, studies on other natural compounds like osthole, a coumarin, have demonstrated potent antifeedant activity against pests such as the two-spotted spider mite (Tetranychus urticae) and the green peach aphid (Myzus persicae). nih.gov This highlights the potential for similar activity in benzoate analogs, which would be influenced by their specific chemical structures. The effectiveness of such compounds often varies between different pest species. hebmu.edu.cn
Table 1: Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants (Solenopsis invicta)
| Compound | Contact Toxicity (LD50 µg/ant) | Fumigation Toxicity (LC50 µg/ml) |
|---|---|---|
| Benzylbenzoate | 23.31 | - |
| n-Pentylbenzoate | 35.26 | - |
| n-Hexylbenzoate | 35.99 | - |
| Methyl-3-methoxybenzoate | - | 0.61 |
| Methyl-3-methylbenzoate | - | 0.62 |
| Methylbenzoate | 149.39 | 0.75 |
Data sourced from a study on the contact and fumigation toxicity of commercially available benzoates. researchgate.net
Repellent Properties Against Arthropods
Methyl benzoate and its analogs have shown significant repellent properties against various arthropods, including the common bed bug (Cimex lectularius). nih.govresearchgate.net Studies have demonstrated that several benzoate compounds exhibit strong spatial repellency against this pest. nih.gov Notably, methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) have been identified as having the strongest and longest-lasting repellent effects against both insecticide-susceptible and pyrethroid-resistant strains of bed bugs. nih.govresearchgate.net
The duration of repellency varies among the different analogs. For instance, in one study, M2MOB and M3MOB, along with the well-known repellent DEET, showed repellency at 7 days post-application. nih.gov Other analogs like vinyl benzoate (VB) and methyl 2-chlorobenzoate (M2CB) also demonstrated repellency, but for shorter durations. nih.gov The effectiveness of these repellents can persist even in the presence of attractants such as aggregation pheromones or human blood. nih.gov This repellent action is a crucial aspect of their potential use in integrated pest management strategies. mdpi.com
Table 2: Repellency of Methyl Benzoate Analogs Against Bed Bugs (Cimex lectularius)
| Compound | Repellency Observed at 24 hours | Repellency Observed at 7 days |
|---|---|---|
| Methyl 2-methoxybenzoate (M2MOB) | Yes | Yes |
| Methyl 3-methoxybenzoate (M3MOB) | No (but significant at 7 days) | Yes |
| Vinyl benzoate (VB) | Yes | No |
| Methyl 2-chlorobenzoate (M2CB) | Yes | No |
| Methyl 3-methylbenzoate (B1238549) (M3MB) | Yes | No |
| DEET | Yes | Yes |
Based on a study evaluating the spatial repellency of methyl benzoate and its derivatives. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For methyl benzoate analogs, SAR studies have been crucial in identifying the molecular features that determine their insecticidal and repellent properties. researchgate.netdoi.org These studies involve systematic modifications of the chemical structure and observing the resulting changes in biological efficacy.
In the context of insecticidal activity against red imported fire ants, SAR studies revealed that for non-substituted alkyl benzoates, contact toxicity increases with the length of the alkyl chain. researchgate.net In contrast, fumigation toxicity showed an inverse relationship with alkyl chain length. researchgate.net The position and nature of substituents on the aromatic ring are also critical. For example, the presence of a methoxy group at either the ortho or meta position on methyl benzoate was found to significantly enhance its contact toxicity. researchgate.net
SAR analyses are not limited to insecticidal activity. In other fields, such as drug discovery, similar principles are applied to optimize compounds for specific biological targets. For example, in the development of inhibitors for certain enzymes, modifications to different parts of a core molecule, such as adding methyl or methoxy groups to an aromatic ring, can lead to significant changes in binding affinity and selectivity. doi.org These studies often involve creating a library of analogs with variations at specific positions to map out the chemical space and identify the most potent and selective compounds. nih.govnih.govacs.org The insights gained from SAR studies are invaluable for the rational design of new and more effective compounds, whether for pest control or therapeutic purposes.
Pharmacological and Medicinal Chemistry Applications of Methyl 2 Ethoxybenzoate Derivatives
Role as Key Intermediates in Pharmaceutical Synthesis
The methyl 2-ethoxybenzoate framework is a fundamental building block in the synthesis of several commercially significant pharmaceutical agents. Its derivatives serve as crucial intermediates, enabling the efficient construction of complex molecular architectures.
One of the most prominent examples is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors used for treating erectile dysfunction. The drug Sildenafil is synthesized from 2-ethoxybenzoic acid or its esters. researchgate.netgoogle.com A common synthetic route involves the chlorosulfonation of this compound to produce methyl 5-chlorosulfonyl-2-ethoxybenzoate, a key precursor. google.com An alternative modern approach involves a C-H thianthrenation/amidosulfonation of commercially available this compound to generate an aryl sulfonamide intermediate, which is then hydrolyzed and cyclized to yield Sildenafil. acs.org Similarly, the synthesis of Vardenafil , another potent PDE5 inhibitor, utilizes a 2-ethoxyphenyl moiety as a core component of a critical intermediate, namely 2-(2-ethoxy-phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f] Current time information in Bangalore, IN.smolecule.comtriazin-4-one, which undergoes chlorosulfonation and subsequent amidation. nih.govgoogle.com
The gastroprokinetic agent Mosapride , used to treat gastroesophageal reflux disease and other motility disorders, is also synthesized from a this compound derivative. Methyl 4-acetamido-5-chloro-2-ethoxybenzoate has been identified as a key intermediate in its production. The synthesis can begin with methyl 4-acetamido-2-ethoxybenzoate, which is subsequently chlorinated. google.com
More recently, the scaffold has been employed in the development of Proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. In one reported synthesis, methyl 4-(tert-butyl)-2-ethoxybenzoate was reacted with a diamine using trimethylaluminum (B3029685) to create an imidazoline (B1206853) intermediate, which serves as a building block for E3 ligase ligands. nih.gov Furthermore, derivatives like 4-acetamido-2-ethoxy benzoyl hydrazine (B178648) (obtained from methyl 4-acetamido-2-ethoxybenzoate) are used to synthesize novel aryl acetonitrile (B52724) compounds with potential antimicrobial activities. tsijournals.com
Table 1: this compound Derivatives as Pharmaceutical Intermediates
| Intermediate Compound | Final Pharmaceutical Product | Therapeutic Class |
| Methyl 5-chlorosulphonyl-2-ethoxybenzoate | Sildenafil | PDE5 Inhibitor |
| 2-(2-ethoxy-phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f] Current time information in Bangalore, IN.smolecule.comtriazin-4-one | Vardenafil | PDE5 Inhibitor |
| Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | Mosapride | Gastroprokinetic Agent |
| Methyl 4-(tert-butyl)-2-ethoxybenzoate | PROTAC E3 Ligase Ligand | Targeted Protein Degradation |
| 4-acetamido-2-ethoxy benzoyl hydrazine | Aryl Acetonitrile Derivatives | Antimicrobial (Investigational) |
Drug Discovery and Lead Compound Optimization
The 2-ethoxybenzoate structure is a valuable scaffold in the discovery of new bioactive molecules and the optimization of lead compounds. Its physicochemical properties can be readily modified, allowing chemists to fine-tune pharmacological activity.
In the field of epigenetics, the scaffold has been instrumental in creating novel inhibitors for histone deacetylase 11 (HDAC11), a promising target for neuroinflammatory disorders. Researchers have synthesized and characterized compounds such as Methyl-4-((5-((((3r,5r,7r)-adamantan-1-yl)methyl)carbamoyl)-1H-indol-1-yl)methyl)-2-ethoxybenzoate as part of the development of a potent and selective HDAC11 inhibitor, PB94, which demonstrates good brain permeability. nih.gov
The 2-ethoxybenzoate moiety has also been incorporated into compounds designed to combat parasitic diseases. In a study targeting African trypanosomiasis, a 2-ethoxybenzoate ester of anacardic acid was synthesized and showed inhibitory activity against Trypanosoma brucei. omicsonline.org This research utilized the ethoxybenzoate structure as part of a larger 1,4-dihydroxyanthraquinone derivative designed to inhibit trypanothione (B104310) reductase. omicsonline.org
Beyond human pharmaceuticals, the scaffold is explored in agricultural science. Niacinamide derivatives containing a 2-ethoxybenzoate group, such as (S)-2-(2-chloronicotinamido)propyl 2-ethoxybenzoate, have been synthesized and evaluated for pesticidal activity, demonstrating the broad utility of this chemical framework in discovering biologically active agents. mdpi.comresearchgate.net The compound N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is considered a lead compound for generating more complex molecules with potential anti-inflammatory, anticancer, and antiviral properties, highlighting its role as a starting point for drug discovery programs.
Table 2: 2-Ethoxybenzoate Derivatives in Lead Discovery and Optimization
| Lead Compound/Derivative | Biological Target/Activity | Therapeutic Area |
| Methyl-4-((...)-indol-1-yl)methyl)-2-ethoxybenzoate derivative | HDAC11 Inhibition | Neuroinflammation |
| 2-Ethoxybenzoate ester of anacardic acid | Trypanosoma brucei Inhibition | Antiparasitic |
| (S)-2-(2-chloronicotinamido)propyl 2-ethoxybenzoate | Fungicidal Activity | Agrochemical |
| N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide | Lead for anticancer, antiviral agents | Drug Discovery |
Receptor Binding Affinity and Modulation Studies
The interaction of 2-ethoxybenzoate derivatives with biological receptors is a key area of research to elucidate their mechanism of action. While extensive quantitative binding data for this compound itself is not widely available, studies on more complex derivatives provide insight into their potential for receptor modulation.
Molecular docking studies have been employed to predict and analyze the binding modes of these derivatives. For instance, in the development of antitrypanosomal agents, the modes of interaction for compounds derived from a 2-ethoxybenzoate synthon were analyzed against the active site of trypanothione reductase, a key enzyme for the parasite. omicsonline.org
In other areas, the potential for receptor interaction is inferred from structural similarities to known ligands. For example, Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate has been proposed as a potential ligand for fatty acid receptors like GPR40 and GPR120, based on its structural relation to known agonists. Computational methods such as molecular docking are suggested to identify potential binding modes for these targets.
Furthermore, some research points to the investigation of these derivatives in the context of neurotransmitter systems. Studies involving methyl 4-amino-5-chloro-2-ethoxybenzoate have reportedly focused on its binding affinity to various neurotransmitter receptors, although specific targets and binding constants are not detailed. smolecule.com These lines of inquiry suggest that the 2-ethoxybenzoate scaffold is being actively investigated for its ability to interact with a range of important biological targets.
Metabolic Pathways and Biotransformation Research
Understanding the metabolic fate of this compound derivatives is crucial for their development as therapeutic agents. Research in this area covers both the biotransformation of the parent compound and the pharmacokinetic profiles of drugs containing this scaffold.
Direct evidence of the metabolism of the core structure comes from a comparative study on chlorogenic acid isomers in rats, where This compound was tentatively identified as an in vivo metabolite (M44). cjnmcpu.com This finding confirms that the compound can be formed in biological systems through the biotransformation of other ingested substances.
Pharmacokinetic studies of drugs built upon this scaffold provide further insight. Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate), a coccidiostat used in poultry, has been the subject of multiple studies to determine its residue levels in tissue, which implicitly involves understanding its absorption and metabolism. drugfuture.comresearchgate.netdrugfuture.com The development of analytical methods to detect these residues is essential for food safety and indicates that the compound is processed and excreted. researchgate.net
More detailed pharmacokinetic data is available for recently developed investigational drugs. A novel HDAC11 inhibitor (PB94), which contains a 2-ethoxybenzoate moiety, was found to have a half-life of 5.3 hours after oral administration in mice and exhibited good brain permeability, with brain/plasma ratios greater than 2. nih.gov This demonstrates that the scaffold can be part of a molecule with favorable drug-like properties suitable for targeting the central nervous system. Additionally, biotransformation studies using whole-cell systems have been explored for modifying related compounds, and preparations of various derivatives of methyl-2-ethoxybenzoate have been reported in this context for evaluating anti-coccidial activity. researchgate.net
Development of Novel Therapeutic Agents Based on the Benzoate (B1203000) Scaffold
The inherent versatility of the 2-ethoxybenzoate scaffold has led to its successful incorporation into a wide range of novel therapeutic agents across different disease areas. Its utility extends from blockbuster drugs to cutting-edge investigational therapies.
The most notable successes are the PDE5 inhibitors Sildenafil and Vardenafil . The synthesis of these drugs relies on intermediates derived from 2-ethoxybenzoic acid, demonstrating the scaffold's foundational role in creating highly successful commercial therapeutics for erectile dysfunction. google.comacs.orggoogle.com In gastroenterology, the development of Mosapride from a 4-amino-5-chloro-2-ethoxybenzoic acid derivative showcases the scaffold's applicability in modulating gastrointestinal motility. google.com
The development of agents for infectious diseases is another fruitful area. The coccidiostat Ethopabate (methyl 4-acetamido-2-ethoxybenzoate) is an established veterinary medicine, and other derivatives have been investigated for activity against parasites like Trypanosoma brucei. omicsonline.orgresearchgate.net
Current research continues to leverage this scaffold for innovative therapeutic strategies. The development of the brain-penetrant HDAC11 inhibitor PB94 for neuroinflammation is a prime example of its use in targeting epigenetic mechanisms in the central nervous system. nih.gov Moreover, the incorporation of a 2-ethoxybenzoate derivative into the synthesis of PROTACs represents a leap into next-generation therapeutics focused on targeted protein degradation. nih.gov These examples, spanning from enzyme inhibitors to complex bifunctional molecules, underscore the enduring importance and adaptability of the 2-ethoxybenzoate scaffold in modern drug development.
Computational and Theoretical Chemistry Studies of Methyl 2 Ethoxybenzoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate molecular geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles.
For aromatic esters similar to Methyl 2-ethoxybenzoate, such as methyl benzoate (B1203000), DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been shown to provide optimized geometries that are in good agreement with experimental data. researchgate.net These calculations can also predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. While no specific DFT studies on the vibrational spectra of this compound are publicly available, studies on related molecules like 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol demonstrate the utility of DFT in assigning vibrational modes. ymerdigital.com For instance, the characteristic C=O stretching vibration in similar esters is typically predicted in the region of 1707 cm⁻¹. ymerdigital.com
Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule; a larger gap generally implies greater stability. irjweb.com For instance, in a study of an imidazole derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com
Table 1: Representative DFT-Calculated Vibrational Frequencies for a Related Aromatic Ester (Methyl Benzoate)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) |
| Aromatic C-H Stretch | 3186-3093 |
| Methyl C-H Stretch | 3091-3078 |
| C=O Stretch | ~1700-1750 |
| Aromatic Ring Vibrations | 1641-1482 |
Note: This data is for Methyl Benzoate and serves as an illustrative example of the type of spectroscopic predictions obtainable from DFT calculations. researchgate.net
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy.
Studies on analogous compounds like 4-substituted benzoic acids have utilized ab initio (STO-3G) molecular orbital calculations to develop theoretical scales for substituent effects. researchgate.netcymitquimica.com These calculations can elucidate how different functional groups influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. While computationally more demanding than DFT, ab initio methods can provide benchmark results for molecular properties. For instance, in a study of phenyl benzoate, a related aromatic ester, both DFT and MP2 methods were used to calculate the molecular structure and vibrational spectra, with the results showing good agreement with experimental data when using basis sets that include diffuse functions. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and for understanding the interactions between small molecules like this compound and biological macromolecules such as proteins.
Molecular docking simulations can predict how this compound might bind within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. The binding affinity is often expressed as a binding energy, with more negative values indicating a more stable complex.
A key output of molecular docking simulations is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these critical amino acid residues is crucial for understanding the mechanism of binding and for the rational design of more potent and selective molecules.
For instance, in a molecular docking study of benzoic acid derivatives with the SARS-CoV-2 main protease, the native ligand was found to form eight hydrogen bonding interactions with residues such as CYS145, SER144, GLY143, and HIS41. semanticscholar.org This level of detail allows researchers to understand which parts of the molecule are most important for binding and how modifications to the molecular structure might enhance these interactions.
Table 2: Illustrative Example of Predicted Binding Affinities for Benzoic Acid Derivatives with a Protein Target
| Compound | Predicted Binding Affinity (kcal/mol) |
| Benzoate Derivative 1 | -7.2 |
| Benzoate Derivative 2 | -6.8 |
| Benzoate Derivative 3 | -7.5 |
Note: This is hypothetical data to illustrate the output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For derivatives of benzoic acid, QSAR studies have been successfully applied to understand their antimicrobial and enzyme inhibitory activities. nih.govbiosynth.com These studies typically involve calculating a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical.
A QSAR study on p-hydroxy benzoic acid derivatives identified that their antimicrobial activity was governed by descriptors such as the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first-order shape index (κ1), and the Balaban topological index (J). nih.gov Similarly, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-ACP synthase III revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. biosynth.com While a specific QSAR model for this compound has not been reported, these examples demonstrate the potential of this methodology to guide the design of new ethoxybenzoate derivatives with desired biological activities.
Table 3: Common Descriptors Used in QSAR Modeling of Benzoic Acid Derivatives
| Descriptor Type | Example Descriptors |
| Topological | Molecular Connectivity Indices, Balaban Index |
| Shape | Kier's Shape Indices |
| Physicochemical | LogP (Hydrophobicity), Molar Refractivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles and methodologies can be inferred from studies on analogous compounds like benzothiazoles and other esters. nih.gov
Theoretical investigations into reaction mechanisms typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, transition states, and any intermediates. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
For this compound, a key reaction to consider would be its hydrolysis, either under acidic or basic conditions, to yield 2-ethoxybenzoic acid and methanol. A computational study of this reaction would likely proceed as follows:
Modeling the Reactants: The initial step involves optimizing the geometries of this compound and the attacking species (e.g., a hydronium ion for acid catalysis or a hydroxide ion for base catalysis).
Locating the Transition State: The transition state for the nucleophilic attack on the carbonyl carbon would be located. This is a critical step that often involves sophisticated search algorithms to find the first-order saddle point on the PES.
Identifying Intermediates: Tetrahedral intermediates formed during the hydrolysis would be identified and their geometries optimized.
Mapping the Full Reaction Pathway: The entire reaction pathway, including the formation and breakdown of intermediates and subsequent proton transfer steps, would be mapped out to provide a complete mechanistic picture.
The following table outlines a hypothetical reaction pathway for the base-catalyzed hydrolysis of this compound, which could be elucidated through computational methods.
| Reaction Step | Description | Computationally Derived Information |
| 1. Nucleophilic Attack | The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. | Geometry and energy of the transition state for C-O bond formation. |
| 2. Intermediate Formation | A tetrahedral intermediate is formed. | Optimized geometry and stability of the tetrahedral intermediate. |
| 3. Leaving Group Departure | The methoxy (B1213986) group is eliminated as a methoxide ion. | Geometry and energy of the transition state for C-O bond cleavage. |
| 4. Proton Transfer | The methoxide ion abstracts a proton from the newly formed carboxylic acid. | Energetics of the final proton transfer step to yield the carboxylate and methanol. |
Such computational studies can provide invaluable insights into the factors influencing the reactivity of this compound, including the electronic effects of the ethoxy group on the reaction center.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is of significant interest due to the presence of two flexible side chains, the ethoxy and the methyl ester groups, attached to the benzene (B151609) ring. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the accessible conformations and dynamic behavior of this molecule. nih.govresearchgate.net
Conformational Analysis aims to identify the stable conformations (rotamers or conformers) of a molecule and to determine their relative energies. For this compound, the key dihedral angles to consider are those around the C(aryl)-O(ether), O(ether)-C(ethyl), C(aryl)-C(carbonyl), and C(carbonyl)-O(methyl) bonds. A systematic scan of these dihedral angles using quantum mechanical methods can reveal the low-energy conformations. It is anticipated that the most stable conformers will be influenced by a balance of steric hindrance between the two ortho substituents and potential non-covalent interactions.
Molecular Dynamics (MD) Simulations provide a time-resolved picture of the molecular motions. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule over a period of time, allowing for the exploration of its conformational space at a given temperature. These simulations can reveal:
The preferred conformations in different environments (e.g., in vacuum, in a non-polar solvent, or in an aqueous solution).
The rates of interconversion between different conformers.
The flexibility of different parts of the molecule.
The nature of intramolecular and intermolecular interactions.
The results of a conformational analysis are often presented as a potential energy surface, while MD simulations can provide trajectories that can be analyzed to understand dynamic properties.
Below is a hypothetical table summarizing the expected low-energy conformers of this compound that could be identified through computational analysis.
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Features |
| A | ~0° (syn-periplanar) | ~0° (syn-periplanar) | 0.0 | Planar arrangement, potential for steric clash. |
| B | ~0° (syn-periplanar) | ~180° (anti-periplanar) | > 0.0 | Ester group rotated, reduced steric hindrance. |
| C | ~90° (syn-clinal) | ~0° (syn-periplanar) | > 0.0 | Ethoxy group rotated out of the ring plane. |
| D | ~90° (syn-clinal) | ~180° (anti-periplanar) | > 0.0 | Both groups rotated to minimize steric interactions. |
Computational Thermochemistry for Energetic Properties
Computational thermochemistry is a branch of computational chemistry that focuses on the calculation of thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). nih.gov These properties are crucial for understanding the stability and reactivity of a compound. High-level quantum chemical methods, such as the Gaussian-n (e.g., G3, G4) composite methods, are often employed to achieve high accuracy in these calculations. researchgate.netresearchgate.net
For this compound, the gas-phase enthalpy of formation can be calculated using various theoretical approaches, including:
Atomization Energy Method: This involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms in their standard states.
Isodesmic and Homodesmotic Reactions: These methods involve constructing balanced chemical reactions where the types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations, leading to more accurate results. researchgate.net
A hypothetical isodesmic reaction for calculating the enthalpy of formation of this compound is shown below:
This compound + Benzene → Benzoic acid + Ethyl phenyl ether
By calculating the enthalpy change for this reaction (ΔrH°) and using the known experimental enthalpies of formation for benzene, benzoic acid, and ethyl phenyl ether, the enthalpy of formation of this compound can be derived.
The following table presents hypothetical, yet plausible, thermochemical data for this compound that could be obtained from high-level computational studies, drawing parallels with similar compounds like methyl benzoate and methyl methoxybenzoates. researchgate.netrsc.org
| Thermodynamic Property | Calculated Value (kJ/mol) | Computational Method |
| Gas-Phase Enthalpy of Formation (ΔfH°gas) | -350 ± 5 | G4 Theory |
| Standard Entropy (S°) | 450 ± 10 | B3LYP/6-311+G(d,p) |
| Gibbs Free Energy of Formation (ΔfG°gas) | -200 ± 7 | G4 Theory |
These computational predictions of energetic properties are invaluable for understanding the thermodynamics of reactions involving this compound and for assessing its relative stability compared to its isomers and other related compounds. The accuracy of these computational methods often rivals that of experimental measurements, making them an indispensable tool in modern chemical research. mdpi.com
Environmental and Agricultural Research Applications of Methyl 2 Ethoxybenzoate
Research on Applications in Agricultural Pest Management
Direct research on the application of Methyl 2-ethoxybenzoate for the management of agricultural pests, such as insects or weeds in crop systems, is not prominently featured in available studies. However, research has been conducted on derivatives of the compound, which have shown potential in controlling parasites in livestock, a field related to pest management in animal agriculture.
Specifically, studies have reported on the preparation of 4-amino, 4-acetamido, and 4-benzamido derivatives of methyl-2-ethoxybenzoate. researchgate.net These derivatives, particularly 4-amino-2-ethoxybenzoic acid and its ester forms, have demonstrated anti-coccidial activity. researchgate.netresearchgate.net Coccidiosis is a significant parasitic disease affecting poultry and other livestock, and the efficacy of these compounds suggests a potential application in veterinary medicine to manage this parasite. researchgate.net A patent also describes compositions containing this compound for controlling parasitic protozoa in domestic animals. google.com
Investigation of Herbicidal and Insecticidal Properties
The primary area of investigation for its "pesticidal" properties lies in the anti-parasitic domain. As mentioned previously, certain derivatives of this compound have been synthesized and tested for anti-coccidial activity, which is effective against protozoan parasites. researchgate.netresearchgate.net The most potent of these compounds were identified as 4-amino-2-ethoxybenzoic acid and its related ester and N-acyl derivatives. researchgate.net This indicates that while the parent compound itself is not a focus, its structural backbone is a basis for developing more complex molecules with anti-parasitic effects.
Due to the absence of quantitative data in the reviewed literature, a data table for herbicidal or insecticidal findings cannot be provided.
Environmental Fate and Degradation Studies
Comprehensive studies on the environmental fate and degradation pathways of this compound are not widely available in the public domain. Information from chemical suppliers suggests the compound is subject to degradation over time, but specific half-life data or degradation products under various environmental conditions (e.g., in soil or water) have not been published. google.com
Some research hints at the compound's relevance in environmental contexts. For instance, this compound has been mentioned in patents related to methods for screening polymers to reduce environmental pollution, suggesting its potential inclusion in materials designed to be more environmentally benign. google.com Another study identified this compound as a tentatively characterized metabolite in rats during a metabolism study of other compounds, indicating it can be part of biological transformation processes. However, this does not directly describe its fate in the external environment.
Given the lack of formal environmental studies, no data table on its environmental fate or degradation can be compiled.
Advanced Analytical Method Development for Methyl 2 Ethoxybenzoate
Development of High-Throughput Chromatographic Methodologies (e.g., GC-MS, LC-MS)
High-throughput screening has become essential in chemical and pharmaceutical research for rapidly analyzing large numbers of samples. chromatographyonline.comnih.gov Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of these efforts due to their high precision and reproducibility. chromatographyonline.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established for the analysis of volatile and semi-polar compounds like aromatic esters. chemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds such as Methyl 2-ethoxybenzoate. chemrxiv.org The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being ionized and detected by the mass spectrometer.
Research has identified specific fragmentation patterns for this compound under Electron Ionization (EI) conditions. researchgate.net A notable characteristic is the "ortho effect," where the proximity of the ethoxy and methyl ester groups on the benzene (B151609) ring leads to unique fragmentation pathways. researchgate.netnih.gov This results in a distinctive mass spectrum with a base peak at an m/z of 120 and other significant ions at m/z 133, 147, and 165, which arise from the interaction of these ortho-side chains. researchgate.net
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| GC System | Agilent 8890 GC or similar | lcms.cz |
| Column | Agilent DB-5, 30 m, 0.25 mm, 0.25 µm | lcms.cz |
| Carrier Gas | Helium, 1 mL/min constant flow | lcms.czmdpi.com |
| Inlet Mode | Splitless | lcms.cz |
| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | lcms.cz |
| MS System | Agilent 7250 GC/Q-TOF or similar | lcms.cz |
| Ionization Mode | Electron Ionization (EI), 70 eV | researchgate.netnih.gov |
| Source Temp. | 200-230 °C | lcms.czmdpi.com |
| Mass Range | 50 to 1000 m/z | lcms.cz |
Table 2: Experimental GC-MS Fragmentation Data for this compound
| Source | Top 5 Peaks (m/z) and Relative Intensity |
| PubChem nih.gov | 120 (99.99), 121 (28.00), 133 (17.40), 147 (14.30), 180 (13.40) |
| ResearchGate researchgate.net | Base peak at m/z 120; other unique cations at m/z 133, 147, 165 |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary high-throughput approach, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.govchemrxiv.org LC-MS/MS, especially using techniques like multiple reaction monitoring (MRM), provides exceptional sensitivity and specificity for quantitative analysis. diva-portal.org While less common for this specific volatile ester, LC-MS methods can be developed for its analysis in complex matrices. A fully automated sample preparation procedure based on salting-out assisted liquid-liquid extraction (SALLE) can be combined with high-efficiency LC-MS/MS methods for robust screening. nih.gov
Application of Stable Isotope Labeling in Mechanistic and Analytical Studies
Stable isotope labeling is a powerful technique in analytical chemistry, providing invaluable insights into reaction mechanisms and serving as an ideal standard for quantitative analysis. researchgate.netmdpi.com Deuterium (²H or D), being heavier than hydrogen, forms stronger covalent bonds, which can influence reaction rates and provide clear mass shifts for MS-based detection without significantly altering the chemical properties of the molecule. google.com
In the context of this compound, stable isotope labeling has been instrumental in elucidating its complex fragmentation pathways in electron ionization mass spectrometry. researchgate.net Studies have utilized deuterium-labeled analogs, such as D3-methyl esters, to trace the origin of atoms in the resulting fragment ions. researchgate.net This approach provides definitive evidence for proposed fragmentation mechanisms, including the hydrogen rearrangements that are characteristic of the "ortho effect." researchgate.netnih.gov For example, by labeling the methyl ester group, researchers can confirm whether it is the source of atoms lost or retained in specific fragments. researchgate.net
Beyond mechanistic studies, deuterated analogs of this compound serve as excellent internal standards for quantitative analysis by GC-MS or LC-MS. The labeled standard is chemically almost identical to the analyte, so it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its higher mass allows it to be distinguished and measured separately by the mass spectrometer. This co-elution and differential detection allow for precise correction of analyte losses during sample workup and variations in instrument response, leading to highly accurate and precise quantification. The ethoxy group is an ideal site for labeling, providing a clear analytical distinction from the unlabeled compound.
Future Research Trajectories and Emerging Applications
Exploration of Undiscovered Biological and Pharmacological Activities
The core structure of Methyl 2-ethoxybenzoate is analogous to other benzoate (B1203000) esters that have demonstrated a range of biological activities, suggesting a fertile ground for new discoveries. The exploration of its pharmacological potential could unveil novel therapeutic applications.
One promising avenue is the investigation of its anti-inflammatory properties . Some analyses indicate that this compound can form imines and has isomeric forms like aziridine (B145994) and biphenyl, which have been associated with anti-inflammatory effects. biosynth.com This provides a strong rationale for screening this compound and its derivatives in various inflammatory disease models.
Furthermore, the broader class of benzoate esters has been studied for local anesthetic properties . ontosight.ai These compounds often act by blocking sodium ion channels in nerve membranes. Future research could assess the potential of this compound and its derivatives to modulate ion channel activity, which could lead to the development of new local anesthetics or other neurological agents.
The antimicrobial potential of ethoxybenzoate derivatives also warrants investigation. For instance, Ethyl 4-ethoxybenzoate has been shown to inhibit bacterial growth by interfering with DNA synthesis. biosynth.com Systematic screening of this compound against a panel of pathogenic bacteria and fungi could identify novel antimicrobial leads. Similarly, related compounds have been investigated as coccidiostats in poultry, suggesting a potential application in veterinary medicine. pharmacompass.com
Finally, drawing parallels from its methoxy-analogs, which have shown antioxidant and enzyme inhibitory effects, it is plausible that this compound could exhibit similar activities. biosynth.com Targeted assays to evaluate its ability to scavenge free radicals and inhibit specific enzymes, such as those involved in metabolic or signaling pathways, could open up new therapeutic possibilities.
Rational Design and Synthesis of Next-Generation Benzoate Derivatives
This compound serves as a valuable and versatile starting material, or scaffold, for the synthesis of more complex and potentially more potent molecules. The principles of rational drug design can be applied to systematically modify its structure to enhance specific biological activities. google.comacs.org
The functional groups of this compound—the ester and the ethoxy group—are amenable to a variety of chemical transformations.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-Ethoxybenzoic acid) or can undergo transesterification with various alcohols to produce a library of new ester derivatives. These modifications can significantly alter the compound's solubility, lipophilicity, and pharmacokinetic profile.
Aromatic Ring Substitution: The benzene (B151609) ring can be further functionalized through electrophilic substitution reactions, introducing groups such as nitro, halogen, or alkyl moieties. These substitutions can influence the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding.
Ethoxy Group Modification: The ethoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further derivatization, or it can be modified to create longer ether chains.
A notable application of related ethoxybenzoate esters is in the synthesis of Selective Estrogen Receptor Modulators (SERMs). indexcopernicus.comresearchgate.net For example, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters are key intermediates in the creation of potential treatments for osteoporosis and breast cancer. indexcopernicus.comresearchgate.net This highlights the potential of using the ethoxybenzoate scaffold to develop new agents targeting nuclear receptors.
Moreover, derivatives of similar benzoate esters have been utilized in the synthesis of complex amides and bioactive natural products, demonstrating the synthetic utility of this class of compounds. fishersci.atnih.gov The table below outlines potential synthetic pathways starting from this compound.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reaction Type | Potential Products | Potential Applications |
|---|---|---|---|
| This compound | Hydrolysis | 2-Ethoxybenzoic acid | Intermediate for amide synthesis |
| This compound | Transesterification | Various alkyl/aryl 2-ethoxybenzoates | Modified solubility and bioavailability |
| This compound | Nitration | Nitro-derivatives | Precursors for amino-derivatives |
| This compound | Halogenation | Halogenated derivatives | Altered electronic properties for binding |
Novel Applications in Materials Science and Polymer Chemistry
The unique chemical properties of this compound and its derivatives also suggest their potential use in the development of advanced materials and polymers.
Benzoate esters are known to be effective plasticizers in polymer compositions. They can be blended with polymers like polyvinyl chloride (PVC) to increase flexibility and pliability, which is particularly useful for applications such as sealants. google.com The potential of this compound as a plasticizer could be explored for various polymer systems.
Another exciting frontier is the creation of functional polymer brushes . Research has shown that active benzoate esters can be polymerized from surfaces using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov This creates densely packed polymer chains that can be chemically modified to create surfaces with specific properties, such as for use in sensors or microarrays. nih.govacs.org The vinyl derivatives of ethoxybenzoates could be synthesized and used as monomers for this purpose.
Furthermore, the incorporation of ethoxybenzoate moieties into liquid crystals and conductive polymers is an area ripe for exploration. vulcanchem.com Alkoxybenzoic acids are known to exhibit mesomorphic (liquid crystal) properties, and these properties can be tuned by altering the length of the alkoxy chain. ajol.info Derivatives of this compound could be designed as monomers for polymers that self-assemble into ordered structures, finding applications in displays and optical devices.
The introduction of fluorine atoms into the ethoxybenzoate structure could lead to the development of novel fluorinated functional materials . qualitas1998.net Fluorination can impart properties such as enhanced hydrophobicity, thermal stability, and low surface energy, which are desirable for a wide range of applications, from protective coatings to advanced sol-gel materials. qualitas1998.net
The potential applications in materials science are summarized in the table below.
Table 2: Potential Materials Science Applications for this compound Derivatives
| Application Area | Description | Potential Derivative |
|---|---|---|
| Plasticizers | Additives to increase polymer flexibility. | This compound |
| Polymer Brushes | Densely grafted polymer layers for functional surfaces. | Vinyl-substituted ethoxybenzoates |
| Liquid Crystals | Molecules that exhibit intermediate phases between solid and liquid. | Long-chain alkoxybenzoate derivatives |
Q & A
Q. What are the established synthetic routes for Methyl 2-ethoxybenzoate, and how can reaction conditions be optimized for high purity?
this compound is typically synthesized via esterification of 2-ethoxybenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like diesters or unreacted acid. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures high purity. Characterization by H/C NMR and FT-IR confirms ester formation and absence of residual reactants .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- NMR Spectroscopy : H NMR peaks at δ 3.8–4.0 ppm (methoxy group) and δ 4.3–4.5 ppm (ethoxy group) confirm substitution patterns. Aromatic protons appear as multiplet signals between δ 6.8–8.0 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 194 (CHO) with fragmentation patterns matching ester cleavage.
- FT-IR : Strong absorbance at ~1720 cm (C=O stretch) and 1250 cm (C-O ester linkage). Cross-referencing with PubChem data (CID 251331) ensures consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Collect organic waste in designated containers for incineration or solvent recovery.
- Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation if irritation persists. Safety data align with benzoate ester guidelines .
Advanced Research Questions
Q. How can this compound serve as a precursor in pesticide development, and what structural modifications enhance bioactivity?
this compound derivatives, such as sulfonylurea herbicides (e.g., metsulfuron-methyl), are synthesized by substituting the ethoxy group with triazine or sulfonamide moieties. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., halogens) at the para position increase herbicidal potency by enhancing target enzyme (acetolactate synthase) inhibition. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to optimize substituent selection .
Q. What experimental strategies resolve contradictions in reported solubility and logP values for this compound?
Discrepancies in solubility (e.g., 0.5–1.2 mg/mL in water at 25°C) and logP (~2.1–2.5) arise from measurement techniques (shake-flask vs. HPLC). To standardize:
Q. How can in silico tools predict metabolic pathways of this compound in pharmacological studies?
Tools like SwissADME or ADMETLab predict Phase I metabolism (hydrolysis of the ester bond to 2-ethoxybenzoic acid) and Phase II conjugation (glucuronidation). Molecular dynamics simulations (e.g., GROMACS) model enzyme-substrate interactions with carboxylesterases, guiding toxicity assessments. Experimental validation via LC-MS/MS in hepatocyte incubations confirms predicted metabolites .
Q. What statistical approaches are recommended for meta-analysis of this compound’s environmental persistence across heterogeneous studies?
- Systematic Review Frameworks : Follow PRISMA guidelines to screen studies for bias (e.g., sample size, detection limits).
- Random-Effects Models : Account for variability in half-life measurements (soil vs. aquatic systems).
- Sensitivity Analysis : Exclude outliers using Cook’s distance or leverage plots. Cochrane Handbook methods ensure reproducibility .
Methodological Guidance for Data Interpretation
Q. How should researchers design dose-response studies for this compound derivatives in anticancer assays?
- Dose Range : Test 0.1–100 µM concentrations to capture IC values.
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin).
- Endpoint Assays : Use MTT or ATP-lite for viability, complemented by flow cytometry (apoptosis) and Western blot (caspase-3 activation). Replicate experiments (n=6) ensure statistical power .
Q. What techniques mitigate interference from this compound’s fluorescence in cellular imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
